molecular formula C12H17N3 B1480835 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098142-22-2

6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480835
CAS No.: 2098142-22-2
M. Wt: 203.28 g/mol
InChI Key: FUGULDVDQPZTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a synthetic organic compound based on the imidazo[1,2-b]pyrazole scaffold, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery . This core structure is recognized as a privileged scaffold in the design of pharmacologically active molecules and has been identified in compounds exhibiting a range of biological activities . The imidazo[1,2-b]pyrazole ring system can be efficiently synthesized via multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), which allows for the rapid assembly of diverse chemical libraries from readily available starting materials like functionalized aminopyrazoles, aldehydes, and isocyanides . Researchers value this heterocycle for its potential as a building block in the development of novel therapeutic agents. Literature indicates that derivatives of the imidazo[1,2-b]pyrazole core have been investigated for various biological properties, including anti-inflammatory and anticancer effects . Some synthesized analogues have demonstrated potent activity as COX-2 inhibitors with additional immunomodulatory potential, down-regulating pro-inflammatory proteins such as TNF-α and IL-6 . The specific substitution pattern on the core, such as the cyclobutyl and isopropyl groups present in this compound, can be strategically explored to modulate the molecule's physicochemical properties, binding affinity, and selectivity towards specific biological targets. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-cyclobutyl-1-propan-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-9(2)14-6-7-15-12(14)8-11(13-15)10-4-3-5-10/h6-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGULDVDQPZTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach: One-Pot Sequential GBB-3CR

The preparation of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole typically involves a sequential one-pot two-step protocol combining:

This method allows rapid access to the target imidazo[1,2-b]pyrazoles with good yields and regioselectivity under mild conditions.

Detailed Stepwise Procedure

Step 1: Microwave-Assisted Formation of 5-Aminopyrazole Intermediate

  • Hydrazine monohydrate (0.55 mmol) is added to a solution of ethoxymethylene malononitrile derivative (0.50 mmol) in ethanol (0.5 mL).
  • The mixture is subjected to microwave irradiation at 80 °C, 150 W for 10 minutes, ensuring complete conversion to the 5-aminopyrazole intermediate.
  • The presence of water in this step is detrimental and leads to complex mixtures; thus, anhydrous conditions are preferred.

Step 2: Groebke–Blackburn–Bienaymé Three-Component Reaction

  • To the reaction mixture containing the 5-aminopyrazole intermediate, water (0.5 mL), the aldehyde (0.55 mmol) with the cyclobutyl substituent, TFA (7.7 μL, 0.10 mmol, 20 mol %), and the isocyanide (0.55 mmol) with the isopropyl substituent are added sequentially.
  • The reaction is stirred at room temperature for 10–60 minutes.
  • The product precipitates out and is isolated by filtration, washing with hexane or diethyl ether, and drying under vacuum.

Reaction Conditions and Optimization

A catalyst and solvent screening study revealed that TFA in ethanol provides the best balance of reaction rate and yield for the GBB-3CR step (Table 1).

Entry Catalyst Catalyst Load (mol %) Solvent Reaction Time Yield (%)
1 None - EtOH >72 h 0
2 In(OTf)3 20 EtOH 15 min 61
3 InCl3 20 EtOH 15 min 67
4 TMSCl 20 EtOH 15 min 64
5 TsOH·H2O 20 EtOH 15 min 52
6 HClO4 20 EtOH 15 min 59
7 TFA 20 EtOH 15 min 74
8 TFA 20 CH2Cl2 15 min 35
9 TFA 20 CH2Cl2 20 h 59
10 TFA 20 CH2Cl2/MeOH 15 min 68
11 TFA 20 MeCN 15 min 68
12 TFA 20 THF 15 min 7

Table 1: Catalyst and solvent screening for the GBB-3CR step (adapted from experimental data)

Structural and Regioselectivity Confirmation

  • The exclusive formation of the 1H-imidazo[1,2-b]pyrazole core with an endocyclic double bond was confirmed by extensive 1D and 2D NMR analyses (1H, 13C-HSQC, 1H, 13C-HMBC, 1H, 1H-COSY, and 1H, 1H-NOESY).
  • No regioisomeric or tautomeric side products were detected, indicating high chemo- and regioselectivity of the method.

Scope and Yields

  • The method has been successfully applied to synthesize a library of 46 imidazo[1,2-b]pyrazole derivatives with diverse substitution patterns, including cyclobutyl and isopropyl groups.
  • Isolated yields ranged from 54% to 83%, demonstrating the efficiency of the process.
  • The reaction time for the GBB-3CR step is significantly reduced (10–60 minutes) compared to classical methods requiring 3–18 hours.

Advantages of the Method

Summary Table: Preparation Method Overview

Step Reagents/Conditions Purpose Outcome
1. Cyclocondensation Hydrazine monohydrate + ethoxymethylene malononitrile derivative, EtOH, microwave (80 °C, 10 min) Formation of 5-aminopyrazole intermediate Complete conversion to intermediate
2. GBB-3CR Aldehyde (cyclobutyl substituted), isocyanide (isopropyl substituted), TFA (20 mol %), EtOH, room temp, 10–60 min Multicomponent assembly of imidazo[1,2-b]pyrazole Isolated yields up to 74% for model; up to 83% for library members

Chemical Reactions Analysis

Types of Reactions

6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include metal amides for magnesiations and zincations, and various electrophiles for trapping reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trapping reactions with different electrophiles can yield a variety of functionalized derivatives of the imidazo[1,2-b]pyrazole scaffold .

Scientific Research Applications

Pharmacological Applications

Research indicates that 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole exhibits several promising biological activities:

  • Anticonvulsant Activity : Compounds in the imidazo[1,2-b]pyrazole class have shown potential as anticonvulsants. Preliminary studies suggest that this compound may modulate neurotransmitter systems involved in seizure activity.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially providing therapeutic benefits for conditions such as arthritis or inflammatory bowel disease.
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity against various pathogens, indicating that this compound may also possess this property.
Compound NameStructureNotable Features
6-Cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazoleStructureSmaller cycloalkane group; different biological activity profile
6-Cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazoleStructureLarger cycloalkane group; unique pharmacokinetics
6-Methyl-1-isopropyl-1H-imidazo[1,2-b]pyrazoleStructureContains a methyl group; simpler structure

Mechanism of Action

The mechanism of action of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an isostere of indole, thereby influencing the solubility and stability of drug molecules. The exact molecular targets and pathways depend on the specific bioactivity being studied .

Comparison with Similar Compounds

Physicochemical Properties

The imidazo[1,2-b]pyrazole core significantly reduces lipophilicity compared to indole derivatives. For example:

  • Pruvanserin (indole-based) : logD = 3.2, aqueous solubility = 0.01 mg/mL .
  • Imidazo[1,2-b]pyrazole analogue : logD = 2.5, solubility = 0.12 mg/mL .

The cyclobutyl and isopropyl substituents in 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole likely modulate logD further. Cyclobutyl, being less lipophilic than aromatic rings but more so than smaller alkyl groups (e.g., methyl), may balance solubility and membrane permeability.

Table 1: Comparative Physicochemical Properties

Compound Core Structure Substituents logD Solubility (mg/mL) pKa
Pruvanserin Indole Piperazine, fluorophenethyl 3.2 0.01 6.4
Imidazo[1,2-b]pyrazole analogue Imidazo[1,2-b]pyrazole Piperazine, fluorophenethyl 2.5 0.12 7.3
6-Cyclobutyl-1-isopropyl derivative Imidazo[1,2-b]pyrazole Cyclobutyl, isopropyl *2.8† *0.08† *7.0†
IMPY (2,3-dihydro derivative) Dihydroimidazo[1,2-b]pyrazole None (parent structure) N/A N/A N/A
1-(2-Chloroethyl)-6-cyclopropyl Imidazo[1,2-b]pyrazole Chloroethyl, cyclopropyl ~2.7‡ ~0.10‡ ~7.1‡

†Estimated based on substituent effects. ‡Data inferred from similar derivatives .

Pharmacokinetics and Metabolic Stability

  • Solubility and Absorption : The imidazo[1,2-b]pyrazole core enhances aqueous solubility, favoring oral bioavailability. The isopropyl group may slow hepatic metabolism (e.g., CYP450 oxidation) compared to smaller alkyl chains .
  • Toxicity Profile: IMPY’s dose-limiting toxicities (hemolysis, somnolence) are attributed to its dihydro structure and lack of substituent diversity . The cyclobutyl and isopropyl groups in the target compound could mitigate these issues by reducing non-specific membrane interactions.

Biological Activity

6-Cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by its unique bicyclic structure, which includes an imidazo[1,2-b]pyrazole core and substituents that potentially enhance its biological activity. This compound has gained attention in medicinal chemistry due to its potential applications as an anticonvulsant, anti-inflammatory, and antimicrobial agent.

  • Molecular Formula : C11H16N4
  • Molecular Weight : 204.27 g/mol
  • Structure : The compound features a cyclobutyl group at the 6-position and an isopropyl group at the 1-position of the imidazo core, which may influence its pharmacological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities. Although specific biological assays are still under investigation, preliminary findings suggest potential interactions with various biomolecules.

Potential Pharmacological Activities

  • Anticonvulsant Activity : Compounds with similar structures have been studied for their ability to modulate neuronal excitability and could serve as leads for anticonvulsant drugs.
  • Anti-inflammatory Properties : The imidazo[1,2-b]pyrazole class has shown promise in inhibiting inflammatory pathways, particularly through the modulation of cytokines like IL-17 and TNFα.
  • Antimicrobial Effects : Similar compounds have demonstrated activity against various pathogens, suggesting that this compound could also exhibit antimicrobial properties.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Interaction with specific protein targets or enzymes involved in disease pathways.
  • Modulation of signaling pathways associated with inflammation and neuronal excitability.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureNotable Features
6-Cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazoleStructureSmaller cycloalkane group; potential for different biological activity
6-Cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazoleStructureLarger cycloalkane group; may exhibit unique pharmacokinetics
6-Methyl-1-isopropyl-1H-imidazo[1,2-b]pyrazoleStructureContains a methyl group instead of cycloalkane; simpler structure

Case Studies and Research Findings

Recent studies have explored the biological activity of related imidazo[1,2-b]pyrazoles. For instance:

Study on Anti-inflammatory Activity

A study reported that compounds within this class exhibited IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, showcasing significant anti-inflammatory potential. The inhibition of cytokine release was also notable in these compounds .

Anticonvulsant Screening

Another research effort focused on the anticonvulsant properties of structurally similar compounds. These studies indicated that certain derivatives could effectively reduce seizure activity in animal models .

Q & A

Q. What are the established synthetic methodologies for 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole, and what challenges arise during its synthesis?

The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves cyclization or cycloaddition reactions. For example, cyclocondensation of 5-aminopyrazoles with carbonyl-containing reagents under acidic conditions can yield the core imidazo[1,2-b]pyrazole scaffold . However, introducing bulky substituents like cyclobutyl and isopropyl groups requires careful optimization of reaction parameters (e.g., temperature, solvent polarity) to avoid steric hindrance and side reactions. Challenges include low yields due to competing pathways (e.g., dimerization) and the need for regioselective functionalization. Computational reaction path searches (e.g., quantum chemical calculations) can guide experimental design by predicting feasible intermediates .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and cyclobutyl/isopropyl group integration .
  • X-ray Crystallography : Resolve conformational ambiguities, especially for the fused bicyclic system .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities.
  • HPLC-PDA : Assess purity (>95% threshold for pharmacological studies) .

Q. How does the steric bulk of the cyclobutyl and isopropyl groups influence the compound’s reactivity?

The cyclobutyl group introduces ring strain, potentially increasing reactivity in ring-opening or cross-coupling reactions. The isopropyl group’s steric effects may hinder nucleophilic attacks at adjacent positions, necessitating catalysts like palladium or nickel for Suzuki-Miyaura couplings. Solvent choice (e.g., DMF for polar aprotic conditions) can mitigate steric limitations .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for synthesizing derivatives of this compound?

ICReDD’s methodology integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal conditions (e.g., solvent, catalyst). For example, transition-state modeling can identify energy barriers for cyclobutyl-group incorporation, while Bayesian optimization narrows down temperature/pH ranges . This reduces trial-and-error experimentation by ~40% in early-stage synthesis .

Q. How can structural modifications enhance the compound’s biological activity, and what in vitro assays validate these changes?

Strategies include:

  • Substituent Replacement : Replacing cyclobutyl with spirocyclic groups to improve metabolic stability .
  • Bioisosterism : Swapping isopropyl with trifluoromethyl to enhance membrane permeability.
  • Assays :
    • Enzyme Inhibition : Kinase assays (e.g., JAK2/STAT3 pathways) with IC50_{50} determination.
    • Cytotoxicity Screening : SRB assays against cancer cell lines (e.g., HeLa, MDA-MB-231) .

Q. How do researchers address contradictions in reported data (e.g., conflicting bioactivity or spectral results)?

Contradictions often arise from:

  • Synthetic Variability : Trace solvents or catalysts altering reactivity (e.g., residual DMSO in NMR samples ).
  • Analytical Differences : X-ray vs. NMR conformational analyses.
    Resolution requires cross-validation via:
  • Multi-technique analysis (e.g., XRD + NOESY for stereochemistry).
  • Reproducibility protocols : Standardized reaction conditions and purity thresholds .

Q. What are the implications of this compound’s electronic configuration for its interaction with biological targets?

The electron-rich imidazo[1,2-b]pyrazole core facilitates π-π stacking with aromatic residues in enzyme active sites. Substituents like cyclobutyl modulate electron density, affecting binding affinity. DFT calculations predict charge distribution, which can be correlated with experimental IC50_{50} values to refine QSAR models .

Q. What safety and handling protocols are essential for lab-scale work with this compound?

  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., chlorinated solvents).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Segregate halogenated byproducts per EPA guidelines .
  • Training : Mandatory safety exams (100% score required) for advanced lab courses .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data with computational predictions to resolve structural ambiguities .
  • Experimental Design : Prioritize DoE (Design of Experiments) frameworks to evaluate multiple variables (e.g., catalyst loading, solvent) efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.